Cas no 1207024-69-8 (N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide)

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-methylthiazole moiety via a carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to its dual heterocyclic systems. The benzothiazole component is known for its pharmacological relevance, while the thiazole ring may enhance binding affinity in target interactions. The compound's synthetic versatility allows for further derivatization, making it a candidate for drug discovery efforts. Its stability and moderate lipophilicity suggest favorable pharmacokinetic properties for exploratory research applications.
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide structure
1207024-69-8 structure
商品名:N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
CAS番号:1207024-69-8
MF:C12H9N3OS2
メガワット:275.349359273911
CID:850286

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Benzothiazolecarboxamide, N-(3-methyl-5-isothiazolyl)-
    • N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide
    • N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
    • インチ: 1S/C12H9N3OS2/c1-7-6-10(18-15-7)14-11(16)12-13-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H,14,16)
    • InChIKey: BPDRANRSKWQHFZ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(NC2=CC(C)=NS2)=O)=NC2C=CC=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 328
  • トポロジー分子極性表面積: 111

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5871-3535-3mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
3mg
$63.0 2023-09-09
Life Chemicals
F5871-3535-10mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
10mg
$79.0 2023-09-09
Life Chemicals
F5871-3535-2μmol
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5871-3535-2mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
2mg
$59.0 2023-09-09
Life Chemicals
F5871-3535-10μmol
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5871-3535-20μmol
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5871-3535-15mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
15mg
$89.0 2023-09-09
Life Chemicals
F5871-3535-30mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
30mg
$119.0 2023-09-09
Life Chemicals
F5871-3535-50mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
50mg
$160.0 2023-09-09
Life Chemicals
F5871-3535-5mg
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
1207024-69-8
5mg
$69.0 2023-09-09

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide 関連文献

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamideに関する追加情報

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1207024-69-8): A Comprehensive Overview

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1207024-69-8) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The structure of N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide is characterized by a benzothiazole core linked to a thiazole moiety through an amide bond. The presence of the methyl group on the thiazole ring and the carboxamide functionality imparts specific chemical and biological properties to the molecule. These structural features contribute to its stability and reactivity, making it a valuable candidate for various pharmacological studies.

Recent research has focused on elucidating the biological activities of N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant infections.

In addition to its antimicrobial properties, N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide has also been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. The specific molecular targets and pathways involved in these effects are still under investigation, but preliminary data suggest that it may interact with key signaling molecules such as PI3K/Akt and MAPK pathways.

The pharmacokinetic properties of N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide have also been studied to assess its suitability as a therapeutic agent. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics suggest that it could be administered orally or parenterally in clinical settings.

One of the key challenges in the development of N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide is optimizing its solubility and stability in different formulations. Various approaches have been explored to enhance these properties, including the use of solubilizing agents and the development of prodrugs. These efforts aim to improve the bioavailability and therapeutic efficacy of the compound while minimizing potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. Further studies are needed to confirm these findings and to explore the full therapeutic potential of this compound.

In conclusion, N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1207024-69-8) represents a promising lead compound in the development of new therapeutics for infectious diseases and cancer. Its unique structural features and favorable biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing medical treatments in the future.

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